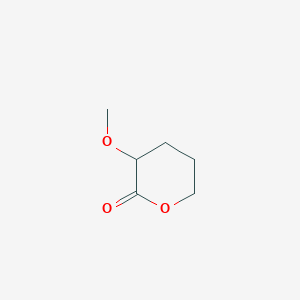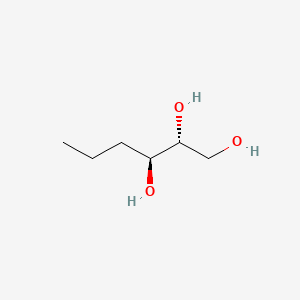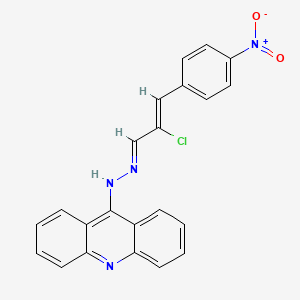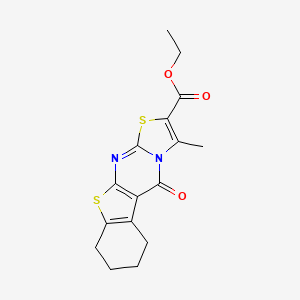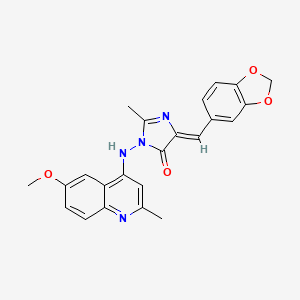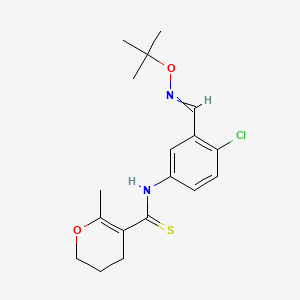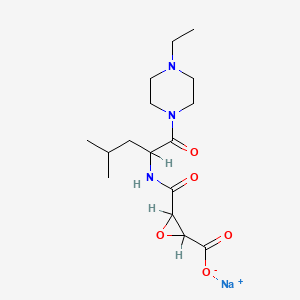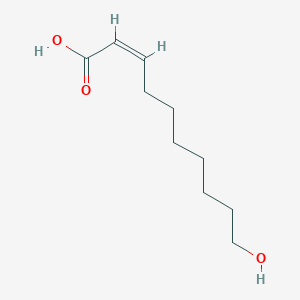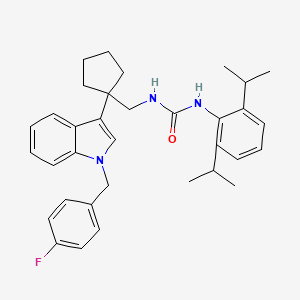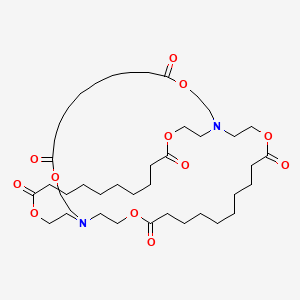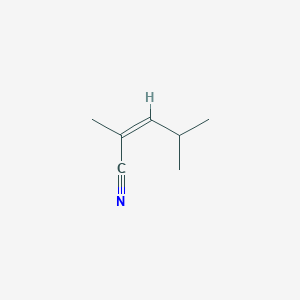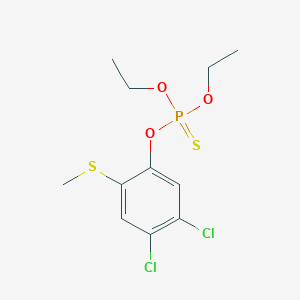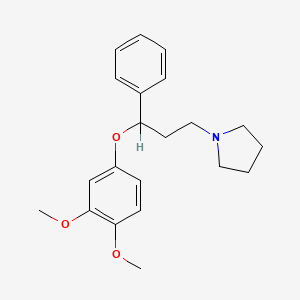
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring attached to a phenylpropyl group substituted with a 3,4-dimethoxyphenoxy moiety
Preparation Methods
The synthesis of 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylpropyl Intermediate: The synthesis begins with the preparation of the phenylpropyl intermediate through a Friedel-Crafts alkylation reaction.
Introduction of the Dimethoxyphenoxy Group: The intermediate is then reacted with 3,4-dimethoxyphenol in the presence of a suitable base to introduce the dimethoxyphenoxy group.
Cyclization to Form Pyrrolidine Ring: The final step involves cyclization using a suitable amine, such as pyrrolidine, under acidic or basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and high-throughput screening.
Chemical Reactions Analysis
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine ring, introducing different functional groups.
Hydrolysis: Acidic or basic hydrolysis can cleave ester or ether linkages, resulting in the formation of phenols or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with analgesic or anti-inflammatory properties.
Materials Science: Its structural properties may be utilized in developing advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can serve as a probe in studying biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: It may be used in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like 1-(3-(3,4-dimethoxyphenyl)-2-propenoyl)pyrrolidine share structural similarities and may exhibit comparable biological activities.
Phenylpropyl Derivatives: These compounds, which include various substituted phenylpropyl groups, may have different pharmacological profiles and applications.
Dimethoxyphenoxy Compounds: Compounds containing the dimethoxyphenoxy moiety may have unique properties related to their electronic and steric effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
157846-79-2 |
|---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[3-(3,4-dimethoxyphenoxy)-3-phenylpropyl]pyrrolidine |
InChI |
InChI=1S/C21H27NO3/c1-23-20-11-10-18(16-21(20)24-2)25-19(17-8-4-3-5-9-17)12-15-22-13-6-7-14-22/h3-5,8-11,16,19H,6-7,12-15H2,1-2H3 |
InChI Key |
VSFFWABTLBPRRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(CCN2CCCC2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


